molecular formula C11H11BrN2O B2565583 {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol CAS No. 1269152-28-4

{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol

Cat. No. B2565583
M. Wt: 267.126
InChI Key: JPIBRLGJCCMNHR-UHFFFAOYSA-N
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Description

The compound “{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a bromophenyl group, which is a phenyl ring with a bromine atom attached .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in various synthesis processes. For instance, it was used in the synthesis of 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, where the pyrazole ring forms significant dihedral angles with bromophenyl and chlorophenyl rings, indicating its structural versatility (Fu-Rong Li et al., 2012).

Chemical Reactions and Derivatives

  • The compound is instrumental in forming various chemical derivatives. For example, in the synthesis of novel thiazole anchored pyrazolyl benzoxazoles, demonstrating its capacity for forming complex heterocyclic structures (H. Akolkar & B. Karale, 2015).

Application in Materials Science

  • It has applications in materials science, such as in the synthesis of isomorphous structures. These structures demonstrate the chlorine-methyl exchange rule, showing the compound's relevance in advanced materials research (V. Rajni Swamy et al., 2013).

Advancements in Organic Synthesis

  • The compound plays a role in the advancement of organic synthesis methods. For instance, it has been used in ultrasonics promoted synthesis of dihydropyrazoles derivatives, highlighting its contribution to innovative synthesis techniques (Jorge Trilleras et al., 2013).

Novel Cyclization Processes

  • It's also used in novel cyclization processes like the Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showing its utility in creating new cyclic compounds (B. Reddy et al., 2012).

properties

IUPAC Name

[1-[(4-bromophenyl)methyl]pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7,15H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIBRLGJCCMNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol

CAS RN

1269152-28-4
Record name {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol
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